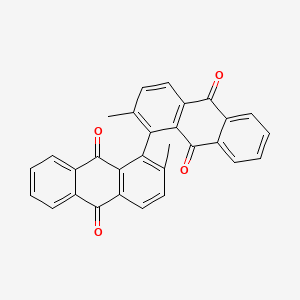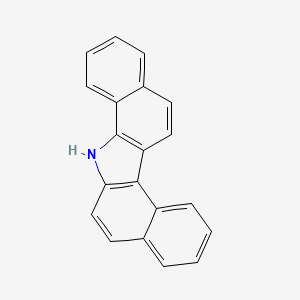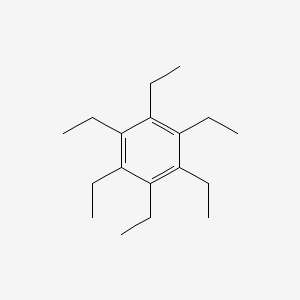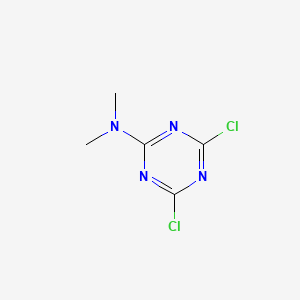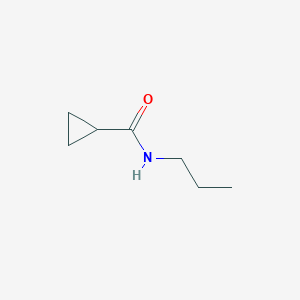
n-Propylcyclopropanecarboxamide
Overview
Description
n-Propylcyclopropanecarboxamide is an organic compound with the chemical formula C7H13NO. It is a colorless liquid with a distinct smell and is primarily used as a drug intermediate . The compound is known for its applications in the field of medicine, particularly in the synthesis of various drugs such as anti-anxiety, anti-depression, and anti-viral medications .
Preparation Methods
The preparation of n-Propylcyclopropanecarboxamide is relatively straightforward. A common synthetic route involves the reaction of cyclopropionamide with propanol in the presence of an acidic catalyst . This reaction forms this compound under controlled conditions. Industrial production methods typically follow this synthetic route due to its simplicity and efficiency.
Chemical Reactions Analysis
n-Propylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-Propylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is used in the synthesis of drugs for treating anxiety, depression, and viral infections.
Industry: The compound finds applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which n-Propylcyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in the body, leading to various biochemical effects. For instance, in the synthesis of anti-anxiety drugs, it may modulate neurotransmitter levels in the brain, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
n-Propylcyclopropanecarboxamide can be compared with other similar compounds such as cyclopropanecarboxamide and N-methylcyclopropanecarboxamide. These compounds share similar structural features but differ in their substituents. The uniqueness of this compound lies in its propyl group, which imparts specific chemical and biological properties that distinguish it from its analogs .
Similar compounds include:
- Cyclopropanecarboxamide
- N-methylcyclopropanecarboxamide
- N-ethylcyclopropanecarboxamide
These compounds can be used in similar applications but may exhibit different reactivity and biological activities due to variations in their substituents.
Properties
IUPAC Name |
N-propylcyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-5-8-7(9)6-3-4-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATADNMCXCXUSOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336036 | |
| Record name | n-Propylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26389-59-3 | |
| Record name | n-Propylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[(2-hydroxyethyl)amino]-4-methylnicotinonitrile](/img/structure/B1594025.png)
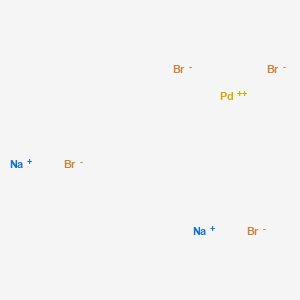
![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B1594029.png)



